
1,3,6,8-Tetra(pyridin-4-yl)pyrene
Vue d'ensemble
Description
1,3,6,8-Tetra(pyridin-4-yl)pyrene is a useful research compound. Its molecular formula is C36H22N4 and its molecular weight is 510.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electronic Coupling : It serves as a bridge between cyclometalated ruthenium centers, facilitating electronic coupling between metal centers (Yao et al., 2010).
Organic Light-Emitting Diodes (OLEDs) : Derivatives of 1,3,6,8-Tetra(pyridin-4-yl)pyrene are used in OLEDs, exhibiting electroluminescent properties and contributing to blue and green emission with promising device performance (Salunke et al., 2014) & (Salunke et al., 2016).
Halogen-Bonded Organic Frameworks : The compound forms the basis for two-dimensional halogen-bonded organic frameworks, potentially useful in supramolecular functional materials (Gong et al., 2022).
Ligand for Metal Complexes : It acts as a polyaromatic ligand containing pyrene with different substitutions, useful in synthesizing biscyclometalated iridium(III) complexes (Ionkin et al., 2006).
Photoluminescence and Electronics : Some derivatives show high photoluminescence quantum yields and potential applications in electronics, particularly in OLEDs (Zych et al., 2017).
Thermal Stability and Transitions : Certain derivatives demonstrate excellent thermal stability and glass transitions suitable for material sciences (Reghu et al., 2012).
Fluorescence and Photophysical Properties : Some variants exhibit high fluorescence quantum yield and shorter fluorescence lifetime, important for photophysical research and applications (Shyamala et al., 2006).
Dielectric and Optical Properties : Synthesized poly(pyridine-imide) with pendent pyrene groups has good thermal stability, high dielectric constant, and good optical properties, making it useful for research applications (Liaw et al., 2007).
Photophysical Behavior with Triazole Units : Derivatives with triazole units exhibit particular photophysical behaviors due to the dominance of these units in the pyrene framework (Zych & Slodek, 2022).
Chemical Sensing : A novel pyrene-based fluorescent sensor derived from this compound is a selective "turn-on" and naked eye sensor for Ni2+ ions, indicating its potential in chemosensor applications (Khan et al., 2018).
Propriétés
IUPAC Name |
4-(3,6,8-tripyridin-4-ylpyren-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22N4/c1-2-28-32(24-7-15-38-16-8-24)22-34(26-11-19-40-20-12-26)30-4-3-29-33(25-9-17-39-18-10-25)21-31(23-5-13-37-14-6-23)27(1)35(29)36(28)30/h1-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYWKMLWYLQWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2C4=CC=NC=C4)C5=CC=NC=C5)C=CC6=C(C=C(C1=C63)C7=CC=NC=C7)C8=CC=NC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



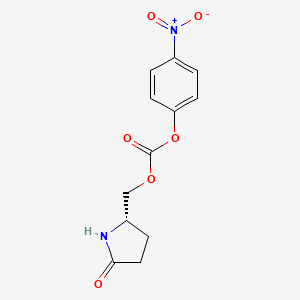
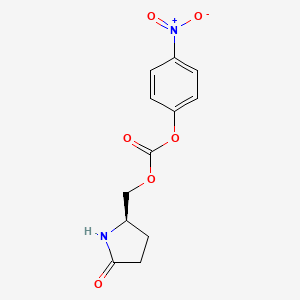
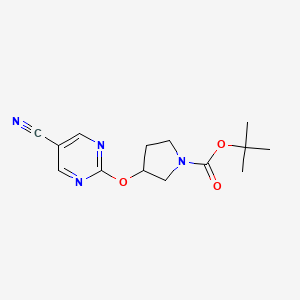
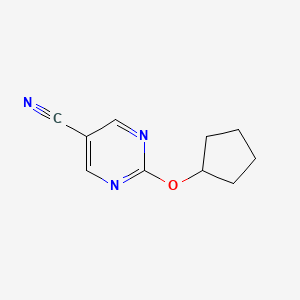
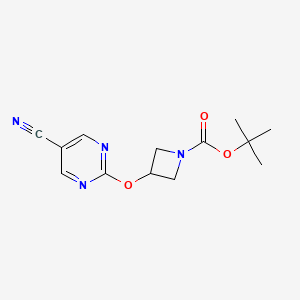
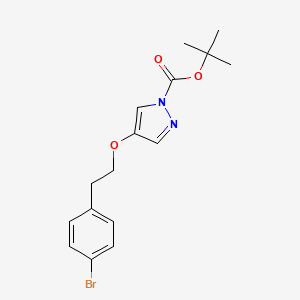
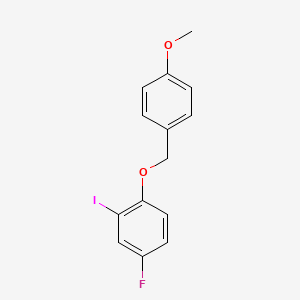
![4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8197046.png)
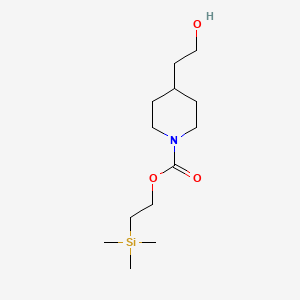
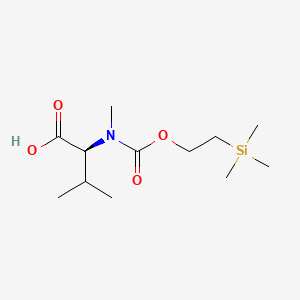

![1,1,2,2-Tetrakis(4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B8197079.png)

![7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B8197092.png)